

Molecular Target Identification for Anticancer Agent 220: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 220*

Cat. No.: *B15565723*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and mechanisms of action for compounds identified as "**Anticancer agent 220**." Initial research reveals that this designation may refer to at least two distinct chemical entities: INNO-220, a novel molecular glue degrader, and a chromanone derivative with cytotoxic properties. This document will address each compound separately, presenting available data on their biological activity, experimental protocols, and associated signaling pathways to facilitate further research and development.

Section 1: INNO-220 - A CK1 α Molecular Glue Degrader

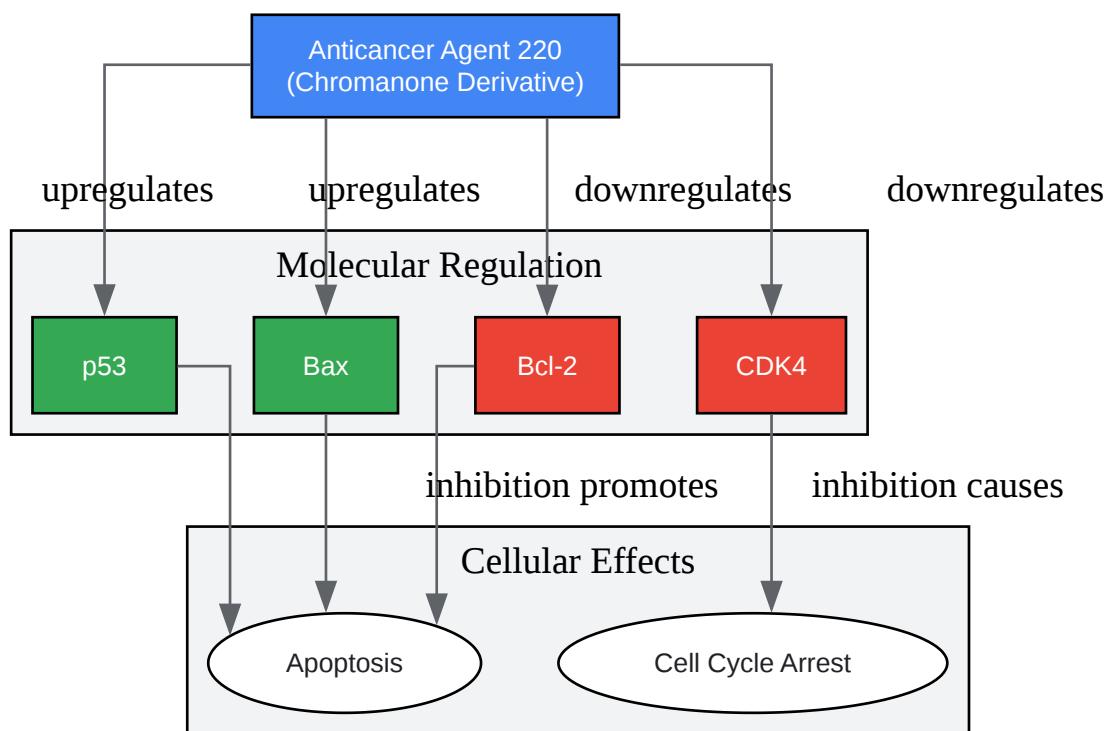
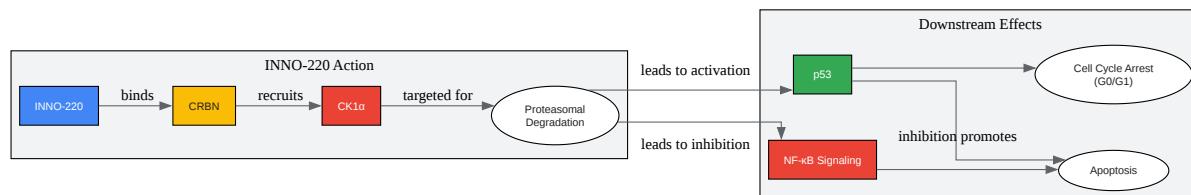
INNO-220 has been identified as a highly selective and orally bioavailable molecular glue degrader targeting Casein Kinase 1 α (CK1 α). Its primary mechanism of action involves the activation of the p53 tumor suppressor pathway and the inhibition of NF- κ B signaling, making it a promising candidate for the treatment of B-cell lymphomas.[\[1\]](#)

Molecular Target and Mechanism of Action

INNO-220 functions by inducing the degradation of CK1 α . Molecular dynamics modeling has shown that INNO-220 facilitates the interaction between CK1 α and the CCRN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1 α .[\[1\]](#) This degradation event disrupts the CARD11/BCL10/MALT1 (CBM) complex, a key

driver of NF-κB signaling in certain B-cell malignancies.[\[1\]](#) Specifically, INNO-220 treatment has been shown to significantly reduce the phosphorylation of CARD11 at Ser652, a critical step for the assembly and activation of the CBM complex.[\[1\]](#)

The degradation of CK1α by INNO-220 leads to two major downstream effects:



- p53 Activation: By an undefined mechanism, the reduction of CK1α levels leads to an increase in p53 expression.[\[1\]](#)
- NF-κB Inhibition: INNO-220 treatment leads to a significant decrease in the phosphorylation of IκBα (at Ser32) and p65 (at Ser536), key steps in the activation of the NF-κB signaling pathway.[\[1\]](#)

Quantitative Data

Cell Line	Cancer Type	Effect of INNO-220
OCI-Ly3	B-Cell Lymphoma	Activates p53 and inhibits NF-κB signaling [1]
Z-138	Mantle Cell Lymphoma (MCL)	Induces apoptosis and cell cycle arrest at G0/G1 phase [1]
OCI-Ly19	GCB-DLBCL	Induces apoptosis and cell cycle arrest at G0/G1 phase [1]

Signaling Pathway

The proposed signaling pathway for INNO-220 is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [ashpublications.org \[ashpublications.org\]](http://ashpublications.org)
- To cite this document: BenchChem. [Molecular Target Identification for Anticancer Agent 220: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15565723#molecular-target-identification-for-anticancer-agent-220\]](https://www.benchchem.com/product/b15565723#molecular-target-identification-for-anticancer-agent-220)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com